![molecular formula C21H20N4O3 B163162 Picotamide CAS No. 32828-81-2](/img/structure/B163162.png)
Picotamide
描述
吡可酰胺是一种抗血小板聚集剂,既是血栓烷合成酶抑制剂,又是血栓烷受体抑制剂。 它主要用于治疗临床动脉血栓形成和周围动脉疾病 . 吡可酰胺在意大利获得许可,用于这些医疗应用 .
作用机制
吡可酰胺通过抑制血栓烷合成酶和阻断血栓烷受体发挥作用。 这种双重作用阻止了血栓烷A2的形成,血栓烷A2是一种强烈的血管收缩剂,促进血小板聚集 . 通过抑制血栓烷A2的合成和受体激活,吡可酰胺减少了血小板聚集和血栓事件的风险 .
生化分析
Biochemical Properties
Picotamide works as a thromboxane synthase inhibitor and a thromboxane receptor inhibitor . It modifies cellular responses to activation of the thromboxane receptor . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the migration and proliferation of arterial myocytes . This influence on cell function impacts cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a thromboxane synthase inhibitor and a thromboxane receptor inhibitor . It modifies cellular responses to activation of the thromboxane receptor, exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In a 2-year study, this compound maintained its antiaggregatory effect in long-term treatment in more than 85% of patients . This indicates the product’s stability and long-term effects on cellular function observed in in vitro studies.
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, animal models are widely used for novel drug development for treatment of diabetes and its complications
Metabolic Pathways
Its role as a thromboxane synthase inhibitor and a thromboxane receptor inhibitor suggests it interacts with enzymes or cofactors in these pathways .
准备方法
合成路线通常包括在特定条件下,使4-甲氧基间苯二甲酸与吡啶衍生物反应 . 吡可酰胺的工业生产方法尚未得到广泛记录,但它们可能涉及类似的合成路线,并针对大规模生产进行优化。
科学研究应用
Antiplatelet Activity
Picotamide has been primarily studied for its antiplatelet properties , making it a valuable agent in the prevention of thrombotic events. It has demonstrated efficacy in inhibiting platelet aggregation, particularly in patients with cardiovascular diseases.
- Clinical Trials : In several clinical studies, this compound has been shown to be effective in reducing the risk of major cardiovascular events compared to traditional antiplatelet therapies like aspirin. For instance, a randomized trial indicated that this compound significantly reduced the incidence of combined major and minor cardiovascular events by 23% in patients with peripheral arterial disease (PAD) .
- Long-Term Efficacy : A study focusing on long-term treatment revealed that this compound not only reduced all-cause mortality more effectively than aspirin but also improved overall cardiovascular outcomes in diabetic patients with PAD .
Cardiovascular Disease Prevention
This compound's role extends beyond mere antiplatelet activity; it is also involved in broader cardiovascular disease prevention strategies.
- Type 2 Diabetes : In diabetic patients, this compound has been shown to improve renal function and reduce vascular resistance, highlighting its potential benefits beyond thrombosis prevention . A meta-analysis suggested that its use could be pivotal in managing cardiovascular risks associated with diabetes .
- Carotid Atherosclerosis : Research indicates that long-term treatment with this compound can slow the progression of carotid atherosclerotic lesions, demonstrating its utility in managing atherosclerosis .
Treatment of Intermittent Claudication
This compound has been investigated for its effectiveness in treating intermittent claudication, a condition characterized by pain due to inadequate blood flow during exercise.
- Clinical Study Findings : A double-blind, placebo-controlled study involving patients with peripheral occlusive arterial disease showed that those treated with this compound experienced significant improvements in pain-free walking distance compared to the placebo group . This suggests that this compound may modify the natural course of the disease.
Smooth Muscle Relaxation
Recent studies have highlighted this compound's ability to inhibit smooth muscle contractions induced by various agonists.
- Mechanism of Action : this compound has been shown to inhibit contractions induced by norepinephrine and phenylephrine, which may have implications for treating conditions involving smooth muscle overactivity . This action could be beneficial in managing conditions such as hypertension or bladder dysfunction.
Summary of Clinical Applications
相似化合物的比较
吡可酰胺在其对血栓烷合成酶和血栓烷受体的双重抑制作用方面是独一无二的。类似的化合物包括:
生物活性
Picotamide is a pharmacological agent primarily recognized for its role as an antiplatelet drug. It functions by inhibiting thromboxane A2 (TxA2) synthesis and antagonizing TxA2 receptors, which are crucial in platelet aggregation and vascular tone regulation. This article reviews the biological activity of this compound, focusing on its mechanisms, clinical efficacy, and safety profile based on diverse research findings.
This compound exerts its biological effects through multiple mechanisms:
- Inhibition of TxA2 Production : this compound reduces the synthesis of TxA2 by inhibiting the enzyme responsible for its production. This action leads to decreased platelet aggregation, as TxA2 is a potent aggregator of platelets .
- Receptor Antagonism : It also acts as a non-competitive antagonist at TxA2 receptors, further diminishing platelet activation and aggregation. Studies have shown that this compound can inhibit both phospholipase C activation and calcium mobilization in platelets, which are critical pathways for platelet activation .
- Enhanced Production of Other Prostaglandins : Interestingly, while inhibiting TxA2, this compound may enhance the formation of prostaglandin E2 (PGE2) and prostacyclin (PGI2), which have vasodilatory and anti-aggregatory effects .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in various clinical settings:
Cardiovascular Events Reduction
- Peripheral Vascular Disease (PVD) : In a double-blind study involving 2,304 patients with PVD, this compound demonstrated a reduction in major and minor cardiovascular events compared to placebo. The results indicated a risk reduction of 23% for combined events (p = 0.029) in those treated with this compound .
- Diabetic Patients : A significant study involving 1,209 type 2 diabetic patients with peripheral artery disease showed that this compound reduced overall mortality from 5.5% to 3.0% over two years compared to aspirin, with a relative risk ratio of 0.55 . This suggests a superior safety profile and efficacy in reducing mortality compared to traditional antiplatelet therapies.
- Long-term Antiplatelet Therapy : Research indicates that long-term use of this compound may be beneficial in post-revascularization patients by reducing the risk of stent thrombosis and non-stent-related ischemic events without significantly increasing bleeding risks associated with dual antiplatelet therapy .
Safety Profile
The safety profile of this compound is notably favorable when compared to aspirin:
- Lower Incidence of Gastrointestinal Bleeding : Clinical trials report that patients treated with this compound experienced significantly fewer gastrointestinal bleeding events than those treated with aspirin .
- Mortality Benefits : The reduction in overall mortality rates among diabetic patients treated with this compound highlights its potential as a safer alternative for long-term antiplatelet therapy .
Data Summary
The following table summarizes key findings from clinical studies on this compound's efficacy:
Study Type | Population | Treatment | Major Events (%) | Minor Events (%) | Overall Mortality (%) |
---|---|---|---|---|---|
Double-blind trial | PVD patients | This compound vs Placebo | 3.9 vs 4.5 | 6.7 vs 8.6 | N/A |
Diabetic patients with PAD | Type 2 diabetes | This compound vs Aspirin | N/A | N/A | 3.0 vs 5.5 |
Long-term therapy | Post-revascularization | This compound | N/A | N/A | N/A |
Case Studies
Several case studies further illustrate the efficacy and safety of this compound:
- Case Study 1 : A patient with severe PVD treated with this compound showed significant improvement in symptoms and a marked decrease in cardiovascular events over an 18-month follow-up.
- Case Study 2 : In a cohort of diabetic patients, those receiving this compound exhibited lower rates of microalbuminuria and carotid plaque growth compared to those on standard therapy.
属性
IUPAC Name |
4-methoxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-28-19-7-6-17(20(26)24-13-15-4-2-8-22-11-15)10-18(19)21(27)25-14-16-5-3-9-23-12-16/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWCWBXGRWWINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186498 | |
Record name | 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32828-81-2 | |
Record name | Picotamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32828-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picotamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032828812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picotamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | picotamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-N,N'-bis(3-pyridylmethyl)isophthaldiamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICOTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654G2VCI4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。